5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-16-10(8-4-5-18-7-8)6-14-12(15)9-2-3-11(13)17-9/h2-5,7,10H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBVNYZICEFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism by which 5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be compared based on substituent variations, functional groups, and inferred physicochemical or biological properties. Below is a detailed analysis of key analogs, including the compound described in .
Core Structural Differences
Target Compound :
- Furan backbone : 5-bromo-furan-2-carboxamide.
- Side chain : N-alkyl group with a methoxyethyl-thiophene (2-methoxy-2-(thiophen-3-yl)ethyl).
Analog from :
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide (CAS: 536722-69-7) :
- Furan backbone : 5-bromo-furan-2-carboxamide.
- Side chain : Thiourea group linked to a 2-methoxyphenyl ring.
Functional Group Analysis
Biological Activity
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a thiophene moiety, and a bromine substituent, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene ring suggests potential interactions with various enzymes and receptors, possibly modulating their activities. Studies have indicated that compounds with similar structures can exhibit antimicrobial and anticancer properties by inhibiting key biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.4 |
| HT-29 (colon cancer) | 12.8 |
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. Results indicated that modifications in the thiophene ring significantly enhance antibacterial potency against resistant strains .
- Evaluation of Anticancer Properties : Another research article focused on the compound's effects on apoptosis in cancer cells. The study revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in MCF-7 cells, suggesting a potential therapeutic application in breast cancer treatment .
- Toxicological Assessment : A comprehensive toxicological assessment was conducted to evaluate the safety profile of the compound. Results showed no significant toxicity at therapeutic doses in animal models, indicating a favorable safety margin for further development .
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[2-methoxy-2-(thiophen-3-yl)ethyl]furan-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the furan and thiophene rings. Key steps include:
Bromination : Introduce bromine at the 5-position of the furan ring using N-bromosuccinimide (NBS) under controlled light conditions .
Amide Coupling : React 5-bromo-furan-2-carboxylic acid with 2-methoxy-2-(thiophen-3-yl)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization : Adjust reaction time (monitored via TLC), solvent polarity (e.g., DMF for higher solubility), and catalyst loading (e.g., DMAP for amidation efficiency).
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm), furan protons (δ 6.2–7.0 ppm), and methoxy singlet (δ ~3.3 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and brominated furan carbons (δ ~110–120 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 368.98 (calculated for C₁₃H₁₁BrN₂O₃S) .
- IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer :
- Accelerated Stability Studies :
- Data Interpretation : Degradation products (e.g., de-brominated analogs) indicate susceptibility to light/heat.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary thiophene position) and compare bioactivity .
- Biological Assays :
- Statistical Analysis : Use multivariate regression to link electronic parameters (Hammett σ) with activity trends .
Q. How should researchers resolve contradictions in reactivity data between this compound and its analogs?
Methodological Answer :
- Case Example : Discrepancies in bromine substitution efficiency (e.g., 80% yield vs. 50% in analogs).
- Root-Cause Analysis :
- Steric Effects : Compare spatial hindrance via molecular docking (AutoDock Vina) to assess accessibility of reactive sites .
- Electronic Effects : Calculate frontier molecular orbitals (FMOs) using DFT (Gaussian 09) to identify electron-deficient regions .
- Experimental Validation : Repeat reactions with controlled electron-donating/withdrawing groups to isolate variables .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
Methodological Answer :
- In Silico Tools :
- Validation : Compare computational results with in vitro hepatocyte clearance assays (e.g., human liver microsomes) .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
